[3-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone
Description
3-(4-Methoxy-3-methylbenzoyl)phenylmethanone is a bis-aryl methanone derivative characterized by two benzoyl groups attached to a central phenyl ring. Each benzoyl substituent contains a 4-methoxy and 3-methyl group, resulting in the molecular formula C₂₄H₂₂O₄ (molecular weight: 374.43 g/mol). The compound’s structure combines electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, which may influence its physicochemical properties, such as solubility and stability, compared to analogs with electron-withdrawing substituents .
Properties
IUPAC Name |
[3-(4-methoxy-3-methylbenzoyl)phenyl]-(4-methoxy-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-15-12-19(8-10-21(15)27-3)23(25)17-6-5-7-18(14-17)24(26)20-9-11-22(28-4)16(2)13-20/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJNCMGQCLARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362174 | |
| Record name | Methanone, 1,3-phenylenebis[(4-methoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110213-46-2 | |
| Record name | Methanone, 1,3-phenylenebis[(4-methoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-methylbenzoyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:
Temperature: Typically maintained at 0-5°C initially, then allowed to rise to room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction conditions, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
The compound is a complex organic molecule with potential applications across various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of the compound is , indicating it consists of carbon, hydrogen, and oxygen atoms. Its structure features two aromatic rings and a ketone functional group, which contribute to its chemical reactivity and potential biological activity.
Physical Properties
- Molecular Weight: 310.39 g/mol
- Melting Point: Not readily available in the literature
- Solubility: Soluble in organic solvents such as ethanol and acetone
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in cancer treatment. The structural features of the compound suggest it may exhibit anti-cancer properties through mechanisms such as:
- Inhibition of Tumor Cell Proliferation: Studies indicate that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Targeting Specific Enzymatic Pathways: The methoxy groups may enhance binding affinity to specific biological targets involved in cancer progression.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7) through apoptosis induction mechanisms .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as:
- Friedel-Crafts Acylation: This reaction can be utilized to introduce acyl groups into aromatic compounds, enhancing their reactivity.
- Michael Addition Reactions: The compound can participate in Michael additions, forming new carbon-carbon bonds crucial for synthesizing larger frameworks.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ catalyst | Acylated aromatic compounds |
| Michael Addition | Base catalyst | β-keto esters |
Materials Science
In materials science, the compound's unique properties allow it to be explored as a potential component in:
- Polymeric Materials: Its structure can be integrated into polymer matrices to enhance thermal stability and mechanical properties.
- Photovoltaic Devices: Due to its conjugated system, it may have applications in organic solar cells where light absorption is critical.
Case Study: Polymer Blends
Research has shown that incorporating compounds with similar structures into polymer blends can significantly improve their mechanical properties while maintaining flexibility .
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-methylbenzoyl)phenylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Methanone Derivatives
The following table and analysis highlight key structural and functional differences between the target compound and related methanones:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Notes |
|---|---|---|---|---|---|
| Target Compound | 4-Methoxy-3-methyl (both benzoyl groups) | C₂₄H₂₂O₄ | 374.43 | Not available | High hydrophobicity due to methyl/methoxy groups; likely stable in organic solvents. |
| (3-Bromophenyl)(4-methoxyphenyl)methanone | 3-Bromo, 4-methoxy | C₁₄H₁₁BrO₂ | 307.14 | 54118-76-2 | Bromine substituent increases molecular weight and may reduce solubility . |
| (4-Chlorophenyl)[3-[(4-chlorophenyl)sulfonyl]phenyl]methanone | 4-Chloro, sulfonyl groups | C₁₉H₁₂Cl₂O₃S | 403.27 | Not available | Sulfonyl groups enhance polarity and potential metabolic stability . |
| (2-Butyl-5-nitro-benzofuran-3-yl)(4-methoxyphenyl)methanone | Nitro, butyl, benzofuran | C₂₀H₁₈NO₅ | 352.36 | 70918-74-0 | Nitro group introduces reactivity; benzofuran core alters π-conjugation . |
| 4-(3,5-Dichlorophenoxy)phenylmethanone | Dichlorophenoxy, dimethoxy | C₂₁H₁₅Cl₂O₄ | 414.25 | 179552-11-5 | Chlorine and phenoxy groups may confer bioactivity but increase toxicity risk . |
Key Comparative Insights:
Substituent Effects on Solubility :
- The target compound’s methoxy and methyl groups enhance lipophilicity compared to sulfonyl- or chloro-substituted analogs (e.g., CAS 179552-11-5), which exhibit higher polarity .
- Bromine (CAS 54118-76-2) and nitro (CAS 70918-74-0) groups further reduce aqueous solubility due to increased molecular weight and steric hindrance .
Synthetic Complexity :
- The target compound’s symmetrical structure (two identical benzoyl groups) may simplify synthesis compared to asymmetrical analogs like CAS 70918-74-0, which requires regioselective functionalization of a benzofuran ring .
Stability and Reactivity :
- Electron-donating groups (methoxy, methyl) in the target compound likely improve oxidative stability relative to nitro- or sulfonyl-containing derivatives, which are prone to reduction or nucleophilic attack .
Research Findings and Limitations
- Synthesis Gaps: The evidence lacks explicit details on the synthesis of the target compound. However, methods for analogous methanones (e.g., benzoyl coupling via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling) may be extrapolated .
- Pharmacokinetic Data: Metabolite profiling (e.g., demethylation of methoxy groups) could be inferred from studies on 3-methoxy-4-hydroxyphenylglycol, a norepinephrine metabolite , but direct evidence is absent.
- Thermal Properties: Melting points for similar methanones range from 151–152°C (CAS 66100-54-7) to higher values for halogenated derivatives, suggesting the target compound may exhibit moderate thermal stability .
Biological Activity
The compound 3-(4-methoxy-3-methylbenzoyl)phenylmethanone, a derivative of benzophenone, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, including its antiviral properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by two methoxy groups and a ketone functional group. Its molecular formula is represented as C20H20O3, indicating the presence of multiple aromatic rings that may contribute to its biological properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various benzophenone derivatives. For instance, compounds similar to 3-(4-methoxy-3-methylbenzoyl)phenylmethanone have demonstrated significant activity against Hepatitis B Virus (HBV). A study on N-phenylbenzamide derivatives showed that they increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting HBV replication .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| IMB-0523 | HBV | 1.99 | Increases A3G levels |
| 4-Methoxy-3-(methylamino)benzamide | HBV | 3.30 | Inhibits viral replication |
Cytotoxic Effects
The cytotoxic effects of benzophenone derivatives have also been investigated in various cancer cell lines. For example, a study involving a 1,2,4-triazole derivative showed selective cytotoxicity against melanoma cells while sparing normal cells . This suggests that modifications in the chemical structure can enhance selectivity towards cancer cells.
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| B9 | Melanoma (VMM917) | 10.5 | 4.9 |
| [3-(4-methoxy-3-methylbenzoyl)...] | Normal Fibroblasts | >50 | - |
The biological activity of 3-(4-methoxy-3-methylbenzoyl)phenylmethanone is believed to involve multiple mechanisms:
- Inhibition of Viral Replication : By increasing the levels of A3G within cells, these compounds can effectively inhibit the replication of viruses such as HBV.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Certain compounds can cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Case Studies
Several case studies have documented the effectiveness of benzophenone derivatives in clinical and laboratory settings:
- Case Study 1 : A derivative was tested against drug-resistant strains of HBV and showed promising results, suggesting potential for therapeutic development.
- Case Study 2 : In vitro studies demonstrated that a related compound significantly reduced melanin production in melanoma cells, indicating its potential use in skin cancer treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
